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Compound of Interest

Compound Name: Lathyrol (Standard)

Cat. No.: B1587927 Get Quote

An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery

Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold

in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives

have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer,

and multidrug resistance (MDR) reversal properties. This technical guide provides a

comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering

valuable insights for researchers, scientists, and drug development professionals. This

document summarizes key quantitative data, details experimental protocols for the evaluation

of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of

action.

Core Structure and Strategic Modifications
The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for

chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies

have systematically explored the impact of substitutions at these positions on the biological

activity of the resulting analogs.

Quantitative Structure-Activity Relationship Data
The biological activity of lathyrol derivatives is highly dependent on the nature and position of

the substituents. The following tables summarize the quantitative data from various studies,
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providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal

activities of key lathyrol analogs.

Anti-Inflammatory Activity of Lathyrol Derivatives
The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit

nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Compound Modification
IC50 (μM) for NO
Inhibition

Reference

Lathyrol (Parent) - > 10 [1][2]

Compound 23d

Phenylsulfonyl

substituted furoxan

moiety

0.38 ± 0.18 [2]

Compound 13 PROTAC derivative 5.30 ± 1.23 [1][2]

8d1
3-hydroxyflavone

hybrid
1.55 ± 0.68 [1]

Key SAR Insights for Anti-Inflammatory Activity:

The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-

inflammatory activity.[2]

Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]

The development of PROTACs based on the lathyrol scaffold has yielded derivatives with

significant anti-inflammatory effects.[1][2]

Cytotoxicity and Anticancer Activity of Lathyrol
Derivatives
The anticancer properties of lathyrol derivatives have been investigated against various cancer

cell lines.
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Compound Cell Line IC50 (μM) Reference

DEFL1 A549 (Lung Cancer) 17.51 ± 0.85 [1]

DEFL1 KB (Oral Cancer) 24.07 ± 1.06 [1]

DEFL1
HCT116 (Colon

Cancer)
27.18 ± 1.21 [1]

Key SAR Insights for Anticancer Activity:

Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects

against lung cancer cells.[1]

Multidrug Resistance (MDR) Reversal Activity
A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated

multidrug resistance in cancer cells.

Compound Modification
Reversal Fold (vs.
Verapamil)

Reference

Compound 19

3,5-

dibenzoyloxylathyra-

6(17),12-dien-15-ol-

14-one

4.8 [3]

Compound 25

5-(1-

naphthylacetyloxy)-3-

propionyloxylathyra-

6(17),12-dien-15-ol-

14-one

4.0 [3]

Key SAR Insights for MDR Reversal Activity:

Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR

reversal activity.[3]
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Specific esterifications can lead to compounds with several-fold greater potency than the

standard P-gp inhibitor, verapamil.[3]

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol

derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.

Anti-Inflammatory Assay: Inhibition of LPS-Induced NO
Production in RAW264.7 Macrophages
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of

nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

RAW264.7 macrophage cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Lipopolysaccharide (LPS) from E. coli

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in

2.5% phosphoric acid)

Test compounds (lathyrol derivatives) dissolved in DMSO

96-well culture plates

Procedure:

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and

incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds

for 1-2 hours.
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LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all

wells except the negative control.

Incubation: Incubate the plates for a further 24 hours.

Nitrite Measurement:

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

Add 100 µL of Griess reagent to each well.[4]

Incubate at room temperature for 10-15 minutes.

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the

percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of

compounds.

Materials:

Cancer cell lines (e.g., A549, MCF-7)

Complete culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or solubilization solution

Test compounds

96-well plates

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compounds

and incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing for the formation of formazan crystals.[5]

Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution

to dissolve the formazan crystals.[1]

Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed

as a percentage of the untreated control. The IC50 value is calculated from the dose-

response curve.

Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug

resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by

assessing the potentiation of a cytotoxic drug's effect.

Materials:

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

Complete culture medium

A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)

A fluorescent P-gp substrate (e.g., rhodamine 123)

Test compounds and a positive control (e.g., verapamil)

96-well plates (clear for cytotoxicity, black for fluorescence)

Flow cytometer or fluorescence microplate reader
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Procedure (using potentiation of cytotoxicity):

Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.

Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in

combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]

Incubation: Incubate for 48-72 hours.

Viability Assessment: Determine cell viability using the MTT assay as described above.

Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the

test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic

drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]

Signaling Pathway Visualizations
Lathyrol and its derivatives exert their biological effects by modulating several key signaling

pathways. The following diagrams, generated using the DOT language, illustrate these

pathways.

TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key

proteins in the TGF-β/Smad signaling pathway.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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